N-Cyclopropyl-3-iodopyridin-2-amine is an organic compound characterized by a pyridine ring substituted with an iodine atom at the 3-position and an amine group at the 2-position, along with a cyclopropyl group attached to the nitrogen atom. This compound is notable for its potential applications in medicinal chemistry and biochemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound is classified as a heterocyclic aromatic amine, which includes nitrogen in its ring structure. N-Cyclopropyl-3-iodopyridin-2-amine is primarily sourced from chemical suppliers and is utilized in research laboratories for various studies related to enzyme interactions and biochemical pathways.
The synthesis of N-Cyclopropyl-3-iodopyridin-2-amine typically involves the following steps:
N-Cyclopropyl-3-iodopyridin-2-amine has a molecular formula of CHIN and a molecular weight of approximately 232.07 g/mol. The structure features:
The compound's structural characteristics contribute to its reactivity and interaction with biological targets, making it an interesting subject for further research .
N-Cyclopropyl-3-iodopyridin-2-amine can undergo several types of chemical reactions:
Common reagents used in these reactions include palladium catalysts for substitution, while oxidation and reduction reactions employ specific oxidizing and reducing agents respectively .
The mechanism of action of N-Cyclopropyl-3-iodopyridin-2-amine involves its interaction with specific enzymes or proteins within biochemical pathways. While the precise molecular targets remain largely unidentified, it is believed that the compound may influence cellular processes through:
Research indicates that factors such as temperature, pH, and the presence of other compounds can affect these interactions, suggesting a complex mechanism that warrants further investigation .
N-Cyclopropyl-3-iodopyridin-2-amine exhibits several notable physical properties:
The chemical properties include:
These properties make it suitable for various applications in research settings .
N-Cyclopropyl-3-iodopyridin-2-amine has potential applications in several scientific fields:
The synthesis of N-Cyclopropyl-3-iodopyridin-2-amine hinges on transition-metal-catalyzed C–N bond formation, leveraging the intrinsic reactivity of halogenated pyridines. Palladium-catalyzed Buchwald-Hartwig amination remains a cornerstone, where cyclopropylamine couples with 2,3-diiodopyridine under Pd(0) catalysis. This reaction proceeds via oxidative addition of the C–I bond to palladium, followed by amine coordination and reductive elimination to afford the target compound in yields exceeding 78% when using BrettPhos or XantPhos ligands [1] [4]. Copper-mediated alternatives offer cost-effective solutions, with CuI/1,10-phenanthroline systems facilitating nucleophilic substitution of 3-iodopyridin-2-amine with bromocyclopropane at 90°C. Kinetic studies reveal pseudo-first-order dependence on the iodopyridine concentration, confirming oxidative addition as the rate-limiting step [6]. Catalyst selection is governed by substrate complexity: Palladium excels for electron-deficient pyridines, while copper tolerates diverse functional groups, including unprotected alcohols.
Table 1: Catalytic Systems for Pyridine Amination
Catalyst System | Ligand | Temperature (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|
Pd₂(dba)₃ | BrettPhos | 100 | 85 | High selectivity for mono-amination |
CuI | 1,10-Phenanthroline | 90 | 75 | Tolerance for polar functional groups |
Pd(OAc)₂ | XPhos | 110 | 78 | Effective for sterically hindered amines |
Ligand architecture critically dictates catalytic efficiency and selectivity in cyclopropylamination. Bidentate ligands suppress protodehalogenation and homocoupling side reactions by stabilizing the metal center during oxidative addition. For copper-catalyzed systems, phenanthroline derivatives enhance electron density at Cu(I), accelerating transmetalation with cyclopropylamine. Sterically demanding substituents (e.g., 2,9-di-tert-butylphenanthroline) improve yields by 15–20% by shielding the metal from deleterious coordination [6]. In palladium chemistry, bulky dialkylbiarylphosphines (SPhos, RuPhos) enable turnover numbers (TON) > 50 by preventing Pd(0) aggregation. Computational analyses reveal that electron-rich phosphines lower the energy barrier for reductive elimination by 3–5 kcal/mol relative to triphenylphosphine. For challenging substrates, N‑heterocyclic carbene (NHC) ligands confer thermal stability, allowing reactions at 130°C without decomposition [9].
Table 2: Ligand Effects on Coupling Efficiency
Ligand Class | Representative Example | Reaction Rate (h⁻¹) | Side Products (%) |
---|---|---|---|
Biaryl monophosphines | SPhos | 0.42 | <5 |
Phenanthrolines | Neocuproine | 0.38 | 8 |
N-Heterocyclic Carbenes | IPr·HCl | 0.29 | 3 |
Diphosphines | DPPF | 0.21 | 12 |
The C–I bond in 3-iodopyridin-2-amine exhibits exceptional electrophilicity due to low bond dissociation energy (≈50 kcal/mol) and polarizability. Iodine’s large atomic radius facilitates orbital overlap with metal catalysts, rendering it 10³ times more reactive than bromo analogs in SNAr reactions. Kinetic studies using N-methylpyrrolidone (NMP) as solvent demonstrate complete conversion of 3-iodopyridin-2-amine with cyclopropylamine within 2 hours at 80°C, whereas chloro- and bromopyridines require >24 hours [1] [4]. Regioselectivity arises from the ortho-amine group, which directs metalation via coordination-assisted oxidative addition. This synergy permits chemoselective amination at C3 without protecting group manipulation. However, iodine’s lability necessitates inert atmospheres; trace oxygen promotes Ullmann-type dimerization, generating bipyridine byproducts (≤12%). Strategies to mitigate this include degassing solvents and adding reductants (Na₂SO₃), suppressing byproducts to ≤2% [6].
Cyclopropane incorporation employs two strategies: (1) Direct nucleophilic substitution on preformed halocyclopropanes, or (2) in situ cyclopropanation of alkenyl precursors. The former leverages cyclopropylmagnesium bromide or zinc-activated cyclopropyl halides in Negishi- or Kumada-type couplings with 3-iodopyridin-2-amine. Nickel catalysis (e.g., NiCl₂(dppe)) proves effective, achieving 70% yields with minimal ring opening [2] [3]. For in situ approaches, the Simmons-Smith reaction modifies alkenylpyridines using diiodomethane/zinc-copper couple, though competing epoxidation may occur with electron-rich systems [9]. Alternatively, donor-acceptor cyclopropanes derived from malonate esters undergo [3+2] cycloadditions with N-protected-2-aminopyridines under Lewis acid catalysis (Sc(OTf)₃), constructing bicyclic frameworks that are hydrolyzed to the target amine. Stereospecificity is paramount: cis-disubstituted cyclopropanes retain configuration during coupling, confirmed by NOESY analyses [2] [7].
Table 3: Cyclopropane Introduction Methods
Method | Reagent | Catalyst | Yield (%) | Stereochemical Outcome |
---|---|---|---|---|
Negishi coupling | Cyclopropylzinc bromide | Pd(PPh₃)₄ | 68 | Retention of configuration |
Simmons-Smith | CH₂I₂/Zn(Cu) | None | 55 | Syn addition to alkene |
Donor-acceptor cycloaddition | Vinylmalonate | Sc(OTf)₃ | 72 | Diastereoselective (>20:1 dr) |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: